2-Hydroxy-3-nitrobenzaldehyde chemical properties
2-Hydroxy-3-nitrobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-nitrobenzaldehyde, also known as 3-Nitrosalicylaldehyde, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene ring, imparts a unique reactivity profile. This makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and pharmaceutical compounds such as Schiff bases and various heterocyclic systems.[3][4] This document provides a comprehensive overview of its chemical and physical properties, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
2-Hydroxy-3-nitrobenzaldehyde is typically a dark yellow to brown crystalline solid at room temperature.[4][5][6] The molecule's properties are largely dictated by the interplay of its three functional groups. The hydroxyl group is electron-donating, while the nitro and aldehyde groups are strongly electron-withdrawing, influencing the electronic environment of the aromatic ring and the compound's overall reactivity.
Table 1: Physical and Chemical Properties of 2-Hydroxy-3-nitrobenzaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-3-nitrobenzaldehyde | [2][6] |
| Synonyms | 3-Nitrosalicylaldehyde, 3-Nitro-2-hydroxybenzaldehyde | [1][2][4][7] |
| CAS Number | 5274-70-4 | [1][6][8] |
| Molecular Formula | C₇H₅NO₄ | [6][7] |
| Molecular Weight | 167.12 g/mol | [1][2][7][8] |
| Appearance | Dark yellow / Yellow to brown powder solid | [4][6] |
| Melting Point | 105 - 113 °C | [5][6][8] |
| Boiling Point | No information available | [5] |
| SMILES | O=Cc1c(O)c(--INVALID-LINK--[O-])ccc1 | [1][6][8] |
| InChI Key | NUGOTBXFVWXVTE-UHFFFAOYSA-N | [1][2][6][8] |
Spectral Data
The structural features of 2-Hydroxy-3-nitrobenzaldehyde can be confirmed using various spectroscopic techniques. The combination of the aromatic ring and its functional groups gives rise to characteristic signals.
Table 2: Key Spectroscopic Data for 2-Hydroxy-3-nitrobenzaldehyde
| Technique | Characteristic Features |
| ¹H NMR | Expected signals include a deshielded aldehydic proton (δ ≈ 9.8-10.5 ppm), aromatic protons in the region of δ ≈ 7.0-8.5 ppm, and a phenolic hydroxyl proton with a variable chemical shift, often appearing as a broad singlet.[9] |
| ¹³C NMR | Expected signals include a carbonyl carbon (C=O) around δ ≈ 190 ppm, and aromatic carbons in the range of δ ≈ 115-160 ppm. The carbons attached to the nitro and hydroxyl groups will show characteristic shifts.[2] |
| IR (cm⁻¹) | O-H stretch (phenolic, broad): 3100-3300; Aromatic C-H stretch: 3000-3100; Aldehyde C-H stretch: 2700-2900; C=O stretch (aldehyde): 1670-1700; N=O stretch (asymmetric): 1500-1550; Aromatic C=C stretch: 1450-1600; N=O stretch (symmetric): 1330-1370.[9][10] |
| UV-Vis | The compound exhibits characteristic absorption maxima in the UV-visible range due to electronic transitions within the aromatic system, which is influenced by the chromophoric aldehyde and nitro groups and the auxochromic hydroxyl group.[7][10] |
| Mass Spec | Mass spectrometry data is available, with the molecular ion peak corresponding to its molecular weight.[2][7] |
Chemical Reactivity and Applications
The reactivity of 2-Hydroxy-3-nitrobenzaldehyde is governed by its three primary functional groups, making it a versatile synthetic intermediate.
-
Aldehyde Group : This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are widely studied in medicinal chemistry for their biological activities.[3]
-
Nitro Group : The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation opens pathways to a diverse array of heterocyclic compounds and other functionalized molecules, significantly expanding its synthetic utility.[3]
-
Aromatic Ring : The hydroxyl and aldehyde groups direct electrophilic aromatic substitution. The molecule can be used in reactions like the synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine.[1][8]
Due to these reactive sites, the compound is a key starting material for synthesizing molecules with potential antimicrobial and anticancer properties.[11]
Caption: Key reactivity pathways of 2-Hydroxy-3-nitrobenzaldehyde.
Experimental Protocols
Synthesis via Nitration of Salicylaldehyde
A common method for preparing 2-Hydroxy-3-nitrobenzaldehyde involves the direct electrophilic nitration of salicylaldehyde. This reaction typically yields a mixture of isomers, primarily 3-nitro and 5-nitrosalicylaldehyde, which requires subsequent purification.[12]
Methodology:
-
Preparation of Starting Material : A mixture of salicylaldehyde (1.0 eq) and concentrated hydrochloric acid is prepared in a flask suitable for cooling.[12]
-
Cooling : The flask is placed in an ice-salt bath to cool the mixture to 0 °C with continuous stirring.[12]
-
Preparation of Nitrating Agent : A nitrating mixture is carefully prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., in a 1:2 ratio) while cooling to maintain a low temperature.[12]
-
Nitration Reaction : The cold nitrating mixture is added dropwise to the stirred salicylaldehyde solution over 20-30 minutes, ensuring the reaction temperature is kept at or below 10 °C.[3][12]
-
Reaction Completion : After the addition is complete, the mixture is stirred for an additional 1-3 hours at a low temperature or at room temperature to allow the reaction to proceed to completion.[3][12] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : The reaction mixture is then slowly poured onto a large volume of crushed ice and water.[3][12]
-
Isolation : The resulting solid precipitate, a mixture of 3- and 5-nitrosalicylaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried.[12]
-
Purification : Separation of the 2-Hydroxy-3-nitrobenzaldehyde isomer from the mixture requires chromatographic techniques such as column chromatography.
Caption: Workflow for the synthesis of nitrosalicylaldehyde isomers.
Protocols for Spectroscopic Characterization
The following are general protocols for analyzing the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified 2-Hydroxy-3-nitrobenzaldehyde in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer, using a sufficient number of scans to achieve a high signal-to-noise ratio.[10]
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation : If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.[10]
-
Data Acquisition : Collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[10]
-
Data Processing : Perform a background subtraction before processing the interferogram to obtain the final infrared spectrum.[10]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Safety and Handling
2-Hydroxy-3-nitrobenzaldehyde requires careful handling due to its hazardous properties.[5]
-
Health Hazards : The compound is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation upon inhalation of dust.[1][5] It is classified as harmful if swallowed.
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields or goggles, and a dust mask (e.g., N95).[1][5]
-
Hygiene : Wash face, hands, and any exposed skin thoroughly after handling.[5]
-
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion : Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
-
Storage : Store in a cool, well-ventilated place.[5] Keep the container tightly closed. Some suppliers recommend storage at 0-8 °C.[4]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong reducing agents.[5]
Conclusion
2-Hydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic aldehyde with significant utility in organic synthesis. Its distinct physical properties and the versatile reactivity of its aldehyde, nitro, and hydroxyl groups make it a valuable precursor for developing novel compounds in the pharmaceutical and material science sectors. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.
References
- 1. 2-羟基-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Hydroxy-3-nitrobenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Benzaldehyde, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 8. 2-羟基-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. oatext.com [oatext.com]
